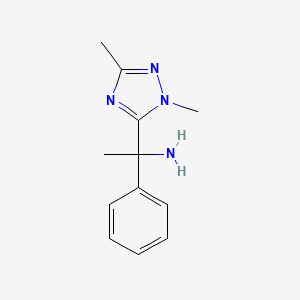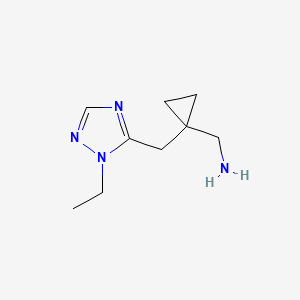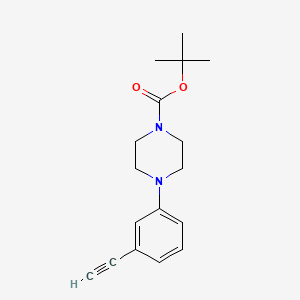![molecular formula C13H15NO3S B13531490 3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione CAS No. 1384428-21-0](/img/structure/B13531490.png)
3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[321]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the benzyl and thia groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and catalysts, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic structure and exhibit comparable biological activities.
Thiazolidines: These compounds contain a sulfur atom in a five-membered ring, similar to the thia group in 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one.
Benzyl Derivatives: Compounds with a benzyl group attached to a heterocyclic core, such as benzylpenicillin, also show structural similarities.
Uniqueness
The uniqueness of 3-benzyl-6,6-dioxo-6lambda-thia-3-azabicyclo[3.2.1]octan-8-one lies in its combination of a bicyclic core with a benzyl and thia group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Properties
CAS No. |
1384428-21-0 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-benzyl-6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C13H15NO3S/c15-13-11-7-14(6-10-4-2-1-3-5-10)8-12(13)18(16,17)9-11/h1-5,11-12H,6-9H2 |
InChI Key |
QIUBULRRJAGVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)C(C2=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)






